molecular formula C20H29NO13 B14664173 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid CAS No. 50669-91-5

2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid

Cat. No.: B14664173
CAS No.: 50669-91-5
M. Wt: 491.4 g/mol
InChI Key: OACJSJXGBWIXRR-UMCYSPNLSA-N
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Description

2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid is a versatile acetylated neuraminic acid derivative. It is often present as the terminal sugar of glycoproteins and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine to achieve the acetylation at the 4, 7, 8, and 9 positions . The methylation at the 2-O position can be achieved using methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, methyl iodide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors on cell surfaces. It can modulate signaling pathways and influence cellular processes like adhesion, migration, and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic acid methyl ester
  • N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
  • Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-alpha-D-neuraminic acid

Uniqueness

2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid is unique due to its specific methylation at the 2-O position, which can influence its reactivity and interaction with biological molecules. This methylation can enhance its stability and modify its biological activity compared to other similar compounds .

Properties

CAS No.

50669-91-5

Molecular Formula

C20H29NO13

Molecular Weight

491.4 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(29-6,19(27)28)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18H,7-8H2,1-6H3,(H,21,22)(H,27,28)/t14-,15+,16+,17+,18+,20+/m0/s1

InChI Key

OACJSJXGBWIXRR-UMCYSPNLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC)OC(=O)C

Origin of Product

United States

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